![molecular formula C15H11ClN2OS B2662727 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline CAS No. 477845-76-4](/img/structure/B2662727.png)
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline
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Description
Scientific Research Applications
Anticancer Research
4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways involved in cancer cell proliferation and survival. Studies have indicated that derivatives of quinazoline can inhibit tyrosine kinases, which are crucial for the growth and metastasis of cancer cells . This makes it a promising candidate for developing new cancer therapies.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Quinazoline derivatives, including 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline, have demonstrated effectiveness against a range of bacterial and fungal pathogens . Their ability to disrupt microbial cell walls and inhibit essential enzymes makes them valuable in the development of new antibiotics and antifungal agents.
Anti-inflammatory Applications
Research has shown that 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline can act as an anti-inflammatory agent. It can modulate the activity of enzymes and cytokines involved in the inflammatory response . This property is particularly useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antioxidant Properties
The antioxidant properties of this compound are significant for various therapeutic applications. It can scavenge free radicals and reduce oxidative damage in cells. This property is beneficial not only for preventing chronic diseases but also for enhancing the shelf life and stability of pharmaceutical formulations.
These applications highlight the versatility and potential of 4-(4-Chlorophenoxy)-2-(methylsulfanyl)quinazoline in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors Fluorochem – Building Blocks, Reagents, ADC Linkers, PROTACS, FFS, FTE
properties
IUPAC Name |
4-(4-chlorophenoxy)-2-methylsulfanylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(18-15)19-11-8-6-10(16)7-9-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOPHQBEYKVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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